molecular formula C12H17N3O2 B13248303 N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide

Cat. No.: B13248303
M. Wt: 235.28 g/mol
InChI Key: UXRLVFFRYGXTSQ-UHFFFAOYSA-N
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Description

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide typically involves the reaction of 4-hydroxy-2-pyridinecarboxamide with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxylic acid, while reduction may produce N-Methyl-4-(piperidin-3-yloxy)pyridine-2-methanol .

Scientific Research Applications

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(piperidin-3-yloxy)picolinamide
  • N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxylic acid
  • N-Methyl-4-(piperidin-3-yloxy)pyridine-2-methanol

Uniqueness

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16)

InChI Key

UXRLVFFRYGXTSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCCNC2

Origin of Product

United States

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